2,2-dimethylhex-4-yn-3-one
Description
2,2-Dimethylhex-4-yn-3-one (CAS: Not explicitly provided in evidence) is a branched alkyne-containing ketone with the molecular formula C₈H₁₂O (molecular weight: 124.18 g/mol). Its structure features a ketone group at position 3, an alkyne bond at position 4, and two methyl groups at position 2, conferring steric hindrance and influencing its reactivity.
Properties
CAS No. |
71932-99-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,2-dimethylhex-4-yn-3-one |
InChI |
InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h1-4H3 |
InChI Key |
UDGLAQDRKQGIKX-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(C)(C)C |
Canonical SMILES |
CC#CC(=O)C(C)(C)C |
Other CAS No. |
71932-99-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylhex-4-yn-3-one can be synthesized through several methods. One common method involves the alkylation of acetylene with tert-butyl chloride in the presence of a strong base such as sodium amide. The reaction proceeds as follows:
HC≡CH+(CH3)3CCl→(CH3)3C-C≡CH
The resulting product, tert-butylacetylene, is then subjected to oxidation using a suitable oxidizing agent such as potassium permanganate or ozone to yield 2,2-dimethylhex-4-yn-3-one.
Industrial Production Methods
In industrial settings, 2,2-dimethylhex-4-yn-3-one can be produced through large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhex-4-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes.
Scientific Research Applications
2,2-Dimethylhex-4-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethylhex-4-yn-3-one involves its interaction with various molecular targets and pathways. The triple bond and ketone functional group allow the compound to participate in a range of chemical reactions, including nucleophilic addition and oxidation-reduction processes. These interactions can lead to the formation of reactive intermediates and products that exert specific effects on biological systems or chemical processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Structural and Reactivity Differences
Alkyne vs. Alkene Functionality: The alkyne bond in 2,2-dimethylhex-4-yn-3-one enhances electrophilicity at the carbonyl group compared to α,β-unsaturated ketones (e.g., compounds in Table 1). This makes it more reactive toward nucleophilic additions but less stable under acidic or oxidative conditions . Compounds with conjugated enones (e.g., CAS 127-41-3) exhibit resonance stabilization, favoring Diels-Alder reactions, whereas the alkyne in 2,2-dimethylhex-4-yn-3-one may participate in cycloadditions or hydrogenation reactions .
In contrast, cyclohexene-containing analogs (e.g., CAS 4687-77-8) feature planar, rigid rings that enhance thermal stability and π-π interactions .
Applications :
Research Findings and Implications
- Reactivity: The alkyne in 2,2-dimethylhex-4-yn-3-one allows for unique transformations, such as Sonogashira coupling, which are unavailable to its alkene-containing counterparts. However, its sensitivity to polymerization under basic conditions limits its utility in large-scale syntheses .
- Thermodynamic Stability : Cyclohexene-based compounds exhibit higher thermal stability due to conjugated systems and cyclic strain relief, making them preferable in high-temperature applications .
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